molecular formula C13H18ClFN2 B1425587 {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1275986-99-6

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1425587
CAS No.: 1275986-99-6
M. Wt: 256.74 g/mol
InChI Key: UJYCAZKOJAQSRZ-UHFFFAOYSA-N
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Description

The compound “{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine” is a chemical compound with the molecular formula C13H18ClFN2 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a fluorophenyl group and a methanamine group .

Scientific Research Applications

Novel Aryloxyethyl Derivatives as Biased Agonists

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, showing high receptor affinity and selectivity. These compounds demonstrated promising antidepressant-like activity in preliminary studies, suggesting potential for psychiatric disorder treatments (Sniecikowska et al., 2019).

Modulation of 5-HT2A Receptor-Mediated Behavior

Research on the modulation of 5-HT2A receptor-mediated behavior by 5-HT2C receptor agonists highlights the complex interplay between serotonin receptor subtypes in the brain. This study provides insights into the neural mechanisms underlying certain psychiatric conditions, contributing to the development of targeted therapies (Vickers et al., 2001).

Antiosteoclast Activity of Boronates

A family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates showed moderate to high antiosteoclast activity, suggesting their potential in bone health and treatment of osteoporosis (Reddy et al., 2012).

Aurora Kinase Inhibitor for Cancer Treatment

Aurora kinase inhibitors, including compounds structurally related to "{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine", have been explored for their potential in treating cancer by inhibiting specific enzymes crucial for cell division (ヘンリー,ジェームズ, 2006).

Synthesis and Pharmacological Profile of 5-HT2C Receptor Agonists

The development and characterization of YM348, a novel 5-HT2C receptor agonist, showcases the therapeutic potential of selective serotonin receptor activation in treating conditions like erectile dysfunction and depression (Kimura et al., 2004).

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYCAZKOJAQSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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